Hydroxy Bosentan Hydroxy Bosentan Hydroxy bosentan is an active phase I metabolite of bosentan produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9.1,2 Bosentan is an antagonist of the endothelin receptors type A (Ki = 6.5 nM) and type B (Ki = 340 nM). Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma.
Hydroxy Bosentan is a metabolite of Bosentan.
Brand Name: Vulcanchem
CAS No.: 253688-60-7
VCID: VC21350176
InChI: InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
SMILES: CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Molecular Formula: C27H29N5O7S
Molecular Weight: 567.6 g/mol

Hydroxy Bosentan

CAS No.: 253688-60-7

Cat. No.: VC21350176

Molecular Formula: C27H29N5O7S

Molecular Weight: 567.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy Bosentan - 253688-60-7

CAS No. 253688-60-7
Molecular Formula C27H29N5O7S
Molecular Weight 567.6 g/mol
IUPAC Name N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Standard InChI Key FAJQMBCLPZWTQJ-UHFFFAOYSA-N
SMILES CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Canonical SMILES CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Appearance White Solid
Melting Point 128-132°C

Chemical Properties and Structure

Molecular Characteristics

PropertyValue
Molecular FormulaC27H29N5O7S (for Hydroxy Bosentan-d4)
Molecular Weight571.6 g/mol
Physical StateSolid
Structure TypePyrimidine derivative with sulfonamide linkage
Key Functional GroupsHydroxyl, sulfonamide, pyrimidine, phenoxy

Metabolic Pathway and Pharmacokinetics

Formation and Metabolism

Hydroxy Bosentan is formed through the hepatic metabolism of bosentan. The process involves cytochrome P450 enzymes, with CYP2C9 and CYP3A4 being primarily responsible for bosentan's metabolic transformation . The hydroxylation process introduces a hydroxyl group at specific positions of the molecule, altering its physical properties and potentially its biological activity.

The metabolism of bosentan is complex and subject to drug interactions, particularly with compounds that inhibit or induce the CYP enzymes. For instance, ketoconazole can double the exposure to bosentan by inhibiting CYP3A4, which may consequently affect the formation and concentration of Hydroxy Bosentan .

Pharmacokinetic Profile

Pharmacological Activity and Significance

Contribution to Therapeutic Effects

The pharmacodynamic effects of bosentan in PAH patients include:

  • Reduced pulmonary vascular resistance

  • Improved cardiac index

  • Delayed time to clinical worsening

  • Improved exercise capacity as measured by 6-minute walk distance

  • Enhanced quality of life

Receptor Interaction

Analytical Applications and Detection

Use of Deuterated Analogs

Hydroxy Bosentan-d4, the deuterated form of Hydroxy Bosentan, serves important analytical purposes. Deuterated compounds are commonly used as internal standards in quantitative analysis methods such as liquid chromatography-mass spectrometry (LC-MS) . The presence of deuterium atoms provides a mass difference that allows for selective detection and accurate quantification.

The availability of Hydroxy Bosentan-d4 as an analytical standard suggests the importance of monitoring Hydroxy Bosentan levels in research and potentially in clinical settings.

Detection Methods

Clinical Relevance and Research Findings

Relevance to Patient Monitoring

Understanding the formation and behavior of Hydroxy Bosentan may have implications for patient monitoring, particularly in cases of hepatic impairment. Since bosentan is primarily metabolized by the liver, patients with hepatic dysfunction may experience altered metabolite profiles, potentially affecting the safety and efficacy of treatment .

Research in Special Populations

The pharmacokinetics of bosentan have been studied in various patient populations, including:

  • Pediatric PAH patients (comparable to healthy subjects)

  • Adult PAH patients (showing 2-fold increased exposure)

  • Patients with renal impairment (no clinically relevant influence)

  • Patients with mild hepatic impairment (no clinically relevant influence)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator